Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679948
InChI: InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
SMILES:
Molecular Formula: C7H6BF4KO
Molecular Weight: 232.03 g/mol

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

CAS No.:

Cat. No.: VC16679948

Molecular Formula: C7H6BF4KO

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate -

Specification

Molecular Formula C7H6BF4KO
Molecular Weight 232.03 g/mol
IUPAC Name potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide
Standard InChI InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
Standard InChI Key XUCRSDUUCLRTDV-UHFFFAOYSA-N
Canonical SMILES [B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Features

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate belongs to the class of potassium trifluoroborates, characterized by a boron atom bonded to three fluorine atoms and an aryl group. Its IUPAC name, potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide, reflects the substitution pattern on the benzene ring: a fluorine atom at the 3-position and a methoxy group at the 5-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₆BF₄KO
Molecular Weight232.03 g/mol
IUPAC Namepotassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide
Canonical SMILESB-(F)F.[K+]
InChI KeyXUCRSDUUCLRTDV-UHFFFAOYSA-N
PubChem CID91659197

The compound’s stability arises from the trifluoroborate group, which mitigates the propensity of boronic acids to undergo protodeboronation. The electron-withdrawing fluorine and electron-donating methoxy groups on the aromatic ring further modulate its reactivity in cross-coupling reactions .

Synthesis and Manufacturing

The synthesis of potassium trifluoro(3-fluoro-5-methoxyphenyl)borate typically begins with 3-fluoro-5-methoxyphenylboronic acid, which undergoes a reaction with potassium bifluoride (KHF₂) in aqueous media. This process converts the boronic acid into the corresponding trifluoroborate salt through a ligand-exchange mechanism:

Ar-B(OH)2+KHF2K[Ar-BF3]+2H2O\text{Ar-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{K}[ \text{Ar-BF}_3 ] + 2 \text{H}_2\text{O}

Key considerations include:

  • Reaction Temperature: Conducted at ambient to mildly elevated temperatures (25–50°C) to prevent decomposition.

  • Purification: Isolation via crystallization or filtration, yielding a stable, hygroscopic solid .

Recent advancements in trifluoroborate synthesis, such as transition-metal-free borylation using diboron reagents, highlight potential avenues for optimizing yield and scalability .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides (e.g., bromides, iodides) to form biaryl structures. For example:

K[Ar-BF3]+Ar’XPd catalystAr-Ar’+KX+BF3\text{K}[ \text{Ar-BF}_3 ] + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{KX} + \text{BF}_3

This reaction is pivotal in constructing complex molecules, including drug candidates like kinase inhibitors and heterocyclic compounds .

Functional Group Compatibility

The trifluoroborate moiety exhibits tolerance toward diverse functional groups (e.g., esters, nitriles), enabling its use in multi-step syntheses. Comparative studies with boronic acids demonstrate superior stability under basic conditions, reducing side reactions .

Mechanistic Insights

The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), transmetallation with the trifluoroborate, and reductive elimination to form the carbon-carbon bond. The trifluoroborate’s stability ensures efficient transmetallation, while the methoxy group directs coupling to specific ring positions.

Comparative Analysis with Related Trifluoroborates

Table 2: Structural and Reactivity Comparison

CompoundSubstituentsMolecular Weight (g/mol)Reactivity in Suzuki Coupling
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate3-F, 5-OMe232.03High
Potassium trifluoro(4-methoxyphenyl)borate 4-OMe232.03Moderate
Potassium trifluoro(3-methoxyphenyl)borate 3-OMe218.02Moderate

Electron-donating groups (e.g., -OMe) at meta positions enhance reactivity by stabilizing transition states, whereas para-substituted analogs exhibit reduced activity due to steric and electronic effects .

Recent Advances and Future Perspectives

Emerging methodologies, such as photoinduced borylation and flow chemistry, promise to expand the utility of potassium trifluoroborates in sustainable synthesis. Additionally, computational modeling of transmetallation kinetics could refine catalyst design for enhanced selectivity .

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